molecular formula C10H12N2O5S B1300944 (2-Benzenesulfonylamino-acetylamino)acetic acid CAS No. 389070-77-3

(2-Benzenesulfonylamino-acetylamino)acetic acid

Cat. No.: B1300944
CAS No.: 389070-77-3
M. Wt: 272.28 g/mol
InChI Key: KEEQUKPFIGVVFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzenesulfonylamino-acetylamino)acetic acid typically involves the reaction of benzenesulfonyl chloride with glycine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The process can be summarized as follows:

    Reaction of benzenesulfonyl chloride with glycine: This step involves the formation of a benzenesulfonylamino intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Benzenesulfonylamino-acetylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution reactions: Various nucleophiles can be used to substitute the benzenesulfonyl group, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

(2-Benzenesulfonylamino-acetylamino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Benzenesulfonylamino-acetylamino)acetic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    N-(Phenylsulfonyl)glycine: Similar structure but lacks the acetylamino group.

    N-(Phenylsulfonyl)alanine: Contains an alanine backbone instead of glycine.

    N-(Phenylsulfonyl)valine: Contains a valine backbone.

Uniqueness

(2-Benzenesulfonylamino-acetylamino)acetic acid is unique due to the presence of both benzenesulfonyl and acetylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups are required .

Properties

IUPAC Name

2-[[2-(benzenesulfonamido)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c13-9(11-7-10(14)15)6-12-18(16,17)8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQUKPFIGVVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364598
Record name N-(Benzenesulfonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389070-77-3
Record name N-(Benzenesulfonyl)glycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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